molecular formula C9H12BClO4 B1426769 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid CAS No. 1701449-09-3

3-Chloro-4-ethoxy-5-methoxyphenylboronic acid

Cat. No.: B1426769
CAS No.: 1701449-09-3
M. Wt: 230.45 g/mol
InChI Key: WMLDEIMFMBMJHS-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxy-5-methoxyphenylboronic acid is a specialized organic compound characterized by the presence of a boronic acid group attached to a phenyl ring that is substituted with chlorine, ethoxy, and methoxy groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid typically involves the following steps:

  • Boronic Acid Formation: The starting material is often a phenyl boronic acid derivative, which undergoes halogenation and etherification reactions to introduce the chlorine, ethoxy, and methoxy groups.

  • Halogenation: Chlorination of the phenyl ring is achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the boronic acid group to boronic esters or borates.

  • Reduction: Reduction reactions can reduce the boronic acid group to boronic alcohols.

  • Substitution: Substitution reactions can replace the chlorine, ethoxy, or methoxy groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Boronic Esters: Formed through the reaction with alcohols.

  • Borates: Resulting from the reaction with bases.

  • Boronic Alcohols: Produced through reduction reactions.

Scientific Research Applications

3-Chloro-4-ethoxy-5-methoxyphenylboronic acid has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryls.

  • Biology: The compound can be used as a molecular probe in biological studies to investigate enzyme activities and binding interactions.

  • Industry: It is utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

3-Chloro-4-ethoxy-5-methoxyphenylboronic acid is unique due to its specific substitution pattern on the phenyl ring. Similar compounds include:

  • 3-Methoxyphenylboronic acid: Lacks the chlorine and ethoxy groups.

  • 3-Chlorophenylboronic acid: Lacks the methoxy and ethoxy groups.

  • 4-Ethoxy-3-methoxyphenylboronic acid: Different position of substituents on the phenyl ring.

Properties

IUPAC Name

(3-chloro-4-ethoxy-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO4/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5,12-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLDEIMFMBMJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OCC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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